

Ciclesonide-d7: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Ciclesonide-d7				
Cat. No.:	B565120	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ciclesonide-d7**, a deuterated internal standard crucial for the accurate quantification of the inhaled corticosteroid, ciclesonide. This document outlines supplier information, product purity, detailed analytical methodologies, and the underlying mechanism of action of ciclesonide, presented in a format tailored for the scientific community.

Ciclesonide-d7: Supplier and Purity Overview

Ciclesonide-d7 is available from several reputable suppliers, each providing products with high purity suitable for sensitive analytical applications. The table below summarizes the available quantitative data from various suppliers.



Supplier	Purity Specification	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	≥99% deuterated forms (d1-d7)[1]	1225382-70-6[1]	C32H37D7O7[2]	547.7[1]
MedchemExpres s	99.99%[3]	1225382-70-6	C32H37D7O7	547.73
Clearsynth	99.10% (Mixture of Isomers)	1225382-70-6	C32H37D7O7	547.73
Simson Pharma	Certificate of Analysis provided with every compound	1225382-70-6	-	-

Experimental Protocols: Quantification of Ciclesonide and its Metabolites

The accurate quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity. **Ciclesonide-d7** serves as an ideal internal standard in these assays.

Ultrasensitive LC-APPI-MS/MS Method for Human Serum

This section details a validated, ultrasensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum.

Sample Preparation:

- To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).
- Extract the analytes with 1-chlorobutane.



- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

- LC System: Reversed-phase liquid chromatography system.
- Column: C18 analytical column.
- Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
- Flow Rate: 1.2 mL/min.
- Injection Volume: Appropriate for the LC system.
- Run Time: 4.7 minutes per injection.

Mass Spectrometric Conditions:

- Ionization Source: Atmospheric Pressure Photoionization (APPI).
- Detection: Tandem mass spectrometry (MS/MS) operated in selective reaction monitoring (SRM) mode.

Validation Parameters:

- Linearity: 1-500 pg/mL for both analytes with r² > 0.99.
- Lower Limit of Quantification (LLOQ): 1 pg/mL.
- Inter-assay Precision: ≤ 9.6% CV.
- Inter-assay Accuracy: Within ± 4.0% bias.
- Extraction Recovery: Approximately 85% for both analytes.

Experimental Workflow

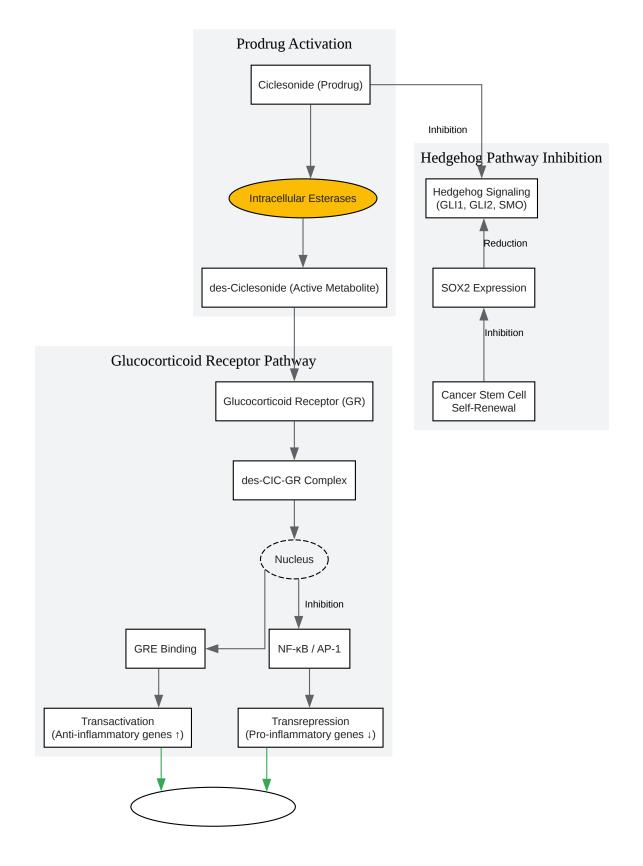


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